molecular formula C17H15NO4S2 B11250199 N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide

N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Cat. No.: B11250199
M. Wt: 361.4 g/mol
InChI Key: IUWVJEWHACOUCO-UHFFFAOYSA-N
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Description

N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring, a thiophene ring, and a benzenesulfonyl group

Properties

Molecular Formula

C17H15NO4S2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]furan-2-carboxamide

InChI

InChI=1S/C17H15NO4S2/c19-17(14-8-4-10-22-14)18-12-16(15-9-5-11-23-15)24(20,21)13-6-2-1-3-7-13/h1-11,16H,12H2,(H,18,19)

InChI Key

IUWVJEWHACOUCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CO2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be attached through a sulfonylation reaction using benzenesulfonyl chloride and a suitable base.

    Coupling Reactions: The final step involves coupling the furan and thiophene rings with the benzenesulfonyl group under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzenesulfonyl group can be reduced to a benzyl group.

    Substitution: The furan and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted furan and thiophene derivatives.

Scientific Research Applications

N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]FURAN-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

    N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]PYRROLE-2-CARBOXAMIDE: Contains a pyrrole ring instead of a furan ring.

Uniqueness

N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]FURAN-2-CARBOXAMIDE is unique due to the combination of its furan and thiophene rings, which confer distinct electronic and steric properties

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